molecular formula C25H27NO4S2 B5364846 (5Z)-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5364846
M. Wt: 469.6 g/mol
InChI Key: CNCATDBTPDCNCB-KQWNVCNZSA-N
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Description

The compound (5Z)-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that features a thiazolidinone core

Properties

IUPAC Name

(5Z)-5-[[4-[2-(4-cyclohexylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO4S2/c1-28-22-15-17(16-23-24(27)26-25(31)32-23)7-12-21(22)30-14-13-29-20-10-8-19(9-11-20)18-5-3-2-4-6-18/h7-12,15-16,18H,2-6,13-14H2,1H3,(H,26,27,31)/b23-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCATDBTPDCNCB-KQWNVCNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OCCOC3=CC=C(C=C3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=S)S2)OCCOC3=CC=C(C=C3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the thiazolidinone core: This can be achieved through the reaction of a suitable aldehyde with thiosemicarbazide under acidic conditions.

    Introduction of the benzylidene group: This step involves the condensation of the thiazolidinone intermediate with a benzaldehyde derivative.

    Etherification: The phenolic hydroxyl group is etherified using an appropriate alkylating agent, such as an alkyl halide, in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene group can be reduced to the corresponding benzyl derivative.

    Substitution: The phenoxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction of the benzylidene group can yield the corresponding benzyl derivative.

Scientific Research Applications

(5Z)-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one: is unique due to its specific structural features, such as the thiazolidinone core and the benzylidene group. These features confer specific chemical and biological properties that distinguish it from other similar compounds.

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